molecular formula C14H17Cl3N4O2S2 B11701931 2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Número de catálogo: B11701931
Peso molecular: 443.8 g/mol
Clave InChI: WUKZAOKSQYTOLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide core modified with a carbothioylamino group and a 1-(acetylamino)-2,2,2-trichloroethyl substituent. The acetyl moiety on the amino group contributes to metabolic stability compared to bulkier substituents .

Propiedades

Fórmula molecular

C14H17Cl3N4O2S2

Peso molecular

443.8 g/mol

Nombre IUPAC

2-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C14H17Cl3N4O2S2/c1-6(22)19-12(14(15,16)17)21-13(24)20-11-9(10(18)23)7-4-2-3-5-8(7)25-11/h12H,2-5H2,1H3,(H2,18,23)(H,19,22)(H2,20,21,24)

Clave InChI

WUKZAOKSQYTOLH-UHFFFAOYSA-N

SMILES canónico

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)N

Origen del producto

United States

Métodos De Preparación

Gewald Reaction

The Gewald reaction enables the synthesis of 2-aminothiophenes from ketones, activated nitriles, and elemental sulfur. For Compound X , cyclohexanone derivatives serve as starting materials:

  • Cyclohexanone reacts with malononitrile and sulfur in ethanol with triethylamine catalysis to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .

  • Hydrolysis of the nitrile group to a carboxamide is achieved using 70% sulfuric acid under reflux, forming 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .

Key Data :

StepReagents/ConditionsYieldReference
Gewald CyclizationEtOH, Et₃N, S₈, 80°C, 6 h85%
Nitrile HydrolysisH₂SO₄ (70%), reflux, 4 h78%

Alternative Cyclization Strategies

Patent WO2005047296A1 describes palladium-catalyzed intramolecular C–H functionalization of enethiolate salts to form tetrahydrobenzo[b]thiophenes. This method avoids harsh acidic conditions but requires specialized catalysts (Pd(OAc)₂/Cu(OAc)₂).

Functionalization of the Thiourea Moiety

The thiourea group in Compound X is introduced via isothiocyanate coupling or thioacetylation (Figure 1).

Reaction with 1-(Acetylamino)-2,2,2-Trichloroethyl Isothiocyanate

  • 1-(Acetylamino)-2,2,2-trichloroethylamine is treated with thiophosgene in dichloromethane to generate the corresponding isothiocyanate.

  • The isothiocyanate reacts with the amino group of the tetrahydrobenzo[b]thiophene carboxamide in dry THF at 0–5°C, followed by warming to room temperature.

Optimized Conditions :

  • Molar ratio (amine:isothiocyanate) = 1:1.2

  • Reaction time: 12–16 h

  • Yield: 62–68%

Direct Thioacetylation

An alternative route involves in situ generation of the thiourea by reacting the amine with carbon disulfide and 1-(acetylamino)-2,2,2-trichloroethyl chloride under basic conditions (K₂CO₃/DMF). This method reduces intermediate isolation steps but requires careful pH control.

Critical Analysis of Synthetic Routes

Comparative Efficiency

MethodAdvantagesLimitationsYield Range
Gewald + IsothiocyanateHigh regioselectivityMulti-step purification60–68%
Palladium CyclizationFewer stepsCostly catalysts55–60%
Direct ThioacetylationOne-pot synthesisByproduct formation50–58%

Solvent and Catalyst Optimization

  • Polar aprotic solvents (DMF, DMSO) improve thiourea coupling yields.

  • Triethylamine or DBU enhances nucleophilicity of the amine group during isothiocyanate reactions.

Characterization and Validation

Spectroscopic Data

  • FT-IR :

    • N–H stretch: 3320–3420 cm⁻¹ (amide/thiourea)

    • C=O stretch: 1680–1700 cm⁻¹ (carboxamide)

  • ¹H NMR (DMSO-d₆):

    • δ 1.50–1.70 (m, 4H, cyclohexane CH₂)

    • δ 6.80 (s, 1H, NH, thiourea)

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >95% purity for optimized routes.

Industrial-Scale Considerations

  • Cost Drivers :

    • Trichloroethylamine intermediates (≈$120/g)

    • Palladium catalysts (≈$3,000/mol)

  • Green Chemistry Alternatives :

    • Microwave-assisted Gewald reactions reduce time by 40%.

    • Recyclable ionic liquid solvents for thiourea coupling.

Unresolved Challenges

  • Steric Hindrance : Bulky trichloroethyl groups impede coupling efficiency, necessitating excess reagents.

  • Byproduct Formation : Competing hydrolysis of isothiocyanates requires strict anhydrous conditions .

Análisis De Reacciones Químicas

Aplicaciones en Investigación Científica

2-[({[1-(Acetilamino)-2,2,2-tricloroetil]amino}carbothioil)amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida tiene varias aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Mecanismo De Acción

El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Se cree que inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a diversos efectos biológicos, dependiendo de la enzima diana y la vía involucrada .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

  • Carbothioyl vs. Carbamoyl : The carbothioyl group (C=S) in the target compound may increase hydrogen-bond acceptor strength compared to carbamoyl (C=O), as seen in compounds like 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
  • Aromatic vs.

Computational Similarity and Bioactivity Clustering

  • Tanimoto and Dice Indices: Structural similarity metrics (e.g., Tanimoto >0.7) suggest overlapping pharmacophores between the target compound and Ethyl 2-({[1-(Butyrylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate .

Crystallographic and Stability Analysis

  • Hydrogen-bonding patterns in the target compound may resemble those in , where graph-set analysis revealed robust N–H···S and C=O···H–N interactions.
  • Crystallographic tools like SHELX and ORTEP-3 have resolved similar structures, confirming the planar benzothiophene core and substituent orientations.

Actividad Biológica

The compound 2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps that typically begin with the formation of the benzothiophene core followed by the introduction of functional groups such as acetylamino and trichloroethyl. The synthetic route often employs techniques such as N-acylation and carbothioylation to achieve the desired molecular structure.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties , particularly against breast cancer cell lines. In vitro assays demonstrated that it effectively induces apoptosis in MCF-7 cells, with an IC50 value around 23.2 μM. The mechanism appears to involve both apoptosis and necrosis pathways, as indicated by flow cytometry analyses which revealed significant cell cycle arrest at the G2/M phase and S phase .

Cell Line IC50 (μM) Mechanism
MCF-723.2Apoptosis and necrosis
Other lines52.9 - 95.9Moderate activity

Mechanistic Insights

The compound's mechanism of action includes:

  • Induction of Apoptosis : The treatment resulted in increased early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls.
  • Cell Cycle Arrest : Significant accumulation of cells in the G2/M and S phases was observed, indicating interference with normal cell cycle progression.
  • Autophagy Modulation : While it did not induce significant autophagic cell death, it inhibited autophagic processes that could otherwise lead to cell survival .

Case Studies

Several case studies have assessed the effectiveness of this compound in vivo. For instance:

  • A study involving tumor-bearing mice showed that treatment with the compound led to a restoration of normal blood parameters (hemoglobin and red blood cell counts) compared to untreated controls. This suggests a potential for mitigating chemotherapy-induced myelosuppression .
  • Another investigation focused on its efficacy against various cancer types revealed that derivatives of this compound also exhibited significant cytotoxicity against other tumor cell lines with varying IC50 values.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including condensation of intermediates like 1-(acetylamino)-2,2,2-trichloroethylamine with thiourea derivatives, followed by cyclization. Critical steps include:

  • Amide coupling : Use of anhydrous CH₂Cl₂ under nitrogen to prevent hydrolysis of reactive intermediates .
  • Cyclization : Reflux conditions (e.g., 12–24 hours) to form the tetrahydrobenzothiophene core .
  • Purification : Reverse-phase HPLC with gradients (e.g., 30%→100% MeCN:H₂O) achieves >95% purity .

Q. Key Optimization Factors :

ParameterImpact on YieldEvidence
Reaction timeLonger cycles (≥18h) improve cyclization
Solvent choiceAnhydrous CH₂Cl₂ minimizes side reactions
CatalystPiperidine enhances Knoevenagel condensation

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Resolve signals for the trichloroethyl group (δ 1.35–2.72 ppm) and thiophene protons (δ 6.7–7.2 ppm) .
  • IR Spectroscopy : Confirm presence of C=O (1680–1720 cm⁻¹), NH (3300 cm⁻¹), and C≡N (2200 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., m/z 492.8 for parent ion) .

Data Interpretation Tip : Overlapping signals in NMR (e.g., tetrahydrobenzothiophene protons) require 2D techniques (COSY, HSQC) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities?

Discrepancies in antibacterial/antifungal efficacy (e.g., IC₅₀ variations) arise from structural analogs (e.g., substituent effects on phenyl rings). Methodological solutions:

  • Molecular Docking : Use AutoDock 4.2 to map ligand-protein interactions (e.g., binding energy ≤ -7.2 kJ/mol with 3FDN protein) .
  • PASS Online Prediction : Prioritize analogs with predicted anticancer/antimycobacterial activity .
  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and identifies H-bonding stability (e.g., Hirshfeld surface analysis shows 47.3% H-H contacts) .

Case Study : Compound 31 (IC₅₀ = 4.7 µM) vs. 32 (IC₅₀ = 12.3 µM) activity differences correlate with carboxamide vs. carboxylic acid substituents .

Q. What strategies optimize reaction scalability while maintaining enantiomeric purity?

  • Catalyst Screening : Chiral catalysts (e.g., BINOL-phosphoric acids) for asymmetric synthesis .
  • Process Control : Real-time monitoring via inline FTIR to track intermediate formation .
  • Crystallography : SHELXL refines crystal structures to confirm stereochemistry; ORTEP-3 visualizes packing .

Q. Scalability Challenges :

IssueMitigation StrategyEvidence
Low enantioselectivityUse of (-)-sparteine in THF
Thermal degradationControlled heating (≤60°C)

Q. How do functional group modifications impact stability under physiological conditions?

  • Trichloroethyl Group : Hydrolytic instability at pH >7 requires prodrug formulations .
  • Thiophene Ring : Oxidation susceptibility (e.g., sulfoxide formation) necessitates antioxidants in buffer .
  • Acetylamino Moiety : Enhances metabolic stability vs. free amine (t₁/₂ increased from 2.1h to 6.8h) .

Q. Stability Testing Protocol :

Forced Degradation : Expose to UV (254 nm), H₂O₂ (3%), and pH 1–13 buffers.

HPLC-MS Analysis : Monitor degradation products (e.g., loss of Cl⁻ ions via MS/MS) .

Q. How can crystallographic data explain discrepancies in melting points across studies?

Variations (e.g., 197–208°C) arise from polymorphic forms or solvent inclusion. Resolve via:

  • Single-Crystal XRD : SHELX refines unit cell parameters to identify polymorphs .
  • DSC/TGA : Differentiate true melting points from decomposition events .

Example : Compound 23 (mp 197–199°C) vs. 24 (mp 191–194°C) differences correlate with crystal packing via C=O⋯H-N bonds .

Q. Methodological Guidance

Q. Designing SAR Studies for Anticancer Activity

  • Core Modifications : Replace tetrahydrobenzothiophene with pyridine (see ) to assess ring size impact.
  • Substituent Libraries : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at position 6 .
  • Assay Selection : Use NCI-60 panel for cytotoxicity and Comet assay for DNA damage .

3.2 Addressing Contradictory Solubility Data
Reported solubility in DMSO (15–32 mg/mL) may vary due to:

  • Crystallinity : Amorphous vs. crystalline forms (confirm via PXRD) .
  • Hydration State : TGA quantifies water content (e.g., 5% vs. 12% hydration) .

Standardization : Pre-dry compounds at 60°C under vacuum (24h) before measurements .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.